molecular formula C9H18N2O3Si B1582412 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole CAS No. 70851-51-3

1-(3-(Trimethoxysilyl)propyl)-1H-imidazole

Cat. No.: B1582412
CAS No.: 70851-51-3
M. Wt: 230.34 g/mol
InChI Key: LLIFKTIQXYJAHL-UHFFFAOYSA-N
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Description

1-(3-(Trimethoxysilyl)propyl)-1H-imidazole: is an organosilicon compound with the molecular formula C₉H₁₈N₂O₃Si. It is known for its unique properties, which make it valuable in various scientific and industrial applications. This compound is characterized by the presence of an imidazole ring attached to a trimethoxysilylpropyl group, which imparts both organic and inorganic characteristics to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole typically involves the alkylation of imidazole or imidazolyl sodium with (3-halopropyl)trimethoxysilane. One practical method involves the alkylation of sodium imidazolyl, obtained from imidazole and sodium hydroxide, with (3-chloropropyl)trimethoxysilane at reflux in toluene for 15 hours. This method yields the target compound with an efficiency of approximately 82% .

Industrial Production Methods: In industrial settings, the production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as vacuum distillation, are common in industrial production to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The trimethoxysilyl group can participate in substitution reactions, where the methoxy groups are replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and methanol.

    Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of polymeric structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, typically under mild conditions.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation Reactions: Catalysts such as acids or bases to facilitate the formation of siloxane bonds.

Major Products:

    Substitution Reactions: Products include various substituted imidazole derivatives.

    Hydrolysis: Silanols and methanol.

    Condensation Reactions: Polymeric siloxanes.

Scientific Research Applications

1-(3-(Trimethoxysilyl)propyl)-1H-imidazole finds applications in several scientific fields:

    Chemistry: Used as a precursor for the synthesis of immobilized ionic liquids and functionalized oxide particles.

    Biology: Utilized in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.

    Industry: Applied in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole primarily involves its ability to form covalent bonds with surfaces and molecules. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This property is exploited in surface modification and the creation of hybrid organic-inorganic materials. The imidazole ring can also participate in coordination chemistry, interacting with metal ions and other molecules to form stable complexes.

Comparison with Similar Compounds

  • N-(Trimethoxysilylpropyl)amine
  • N-(Trimethoxysilylpropyl)ethylenediamine
  • N-(Trimethoxysilylpropyl)urea

Comparison: 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts additional chemical reactivity and coordination capabilities compared to similar compounds. The imidazole ring can participate in hydrogen bonding and metal coordination, enhancing its utility in various applications. In contrast, compounds like N-(Trimethoxysilylpropyl)amine and N-(Trimethoxysilylpropyl)ethylenediamine lack this aromatic ring, limiting their reactivity and coordination potential.

Properties

IUPAC Name

3-imidazol-1-ylpropyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3Si/c1-12-15(13-2,14-3)8-4-6-11-7-5-10-9-11/h5,7,9H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIFKTIQXYJAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCN1C=CN=C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7072175
Record name 1H-Imidazole, 1-[3-(trimethoxysilyl)propyl]-
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Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70851-51-3
Record name 1-[3-(Trimethoxysilyl)propyl]-1H-imidazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 1-(3-(trimethoxysilyl)propyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 1-[3-(trimethoxysilyl)propyl]-
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Record name 1H-Imidazole, 1-[3-(trimethoxysilyl)propyl]-
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Record name 1-[3-(trimethoxysilyl)propyl]-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-(Trimethoxysilylpropyl)imidazole interact with the Zr-MOF and what are the downstream effects on the emulsion?

A1: N-(Trimethoxysilylpropyl)imidazole (C3im) is grafted onto the Zr-MOF surface. [] This modification introduces imidazole groups onto the MOF, altering its surface properties. Specifically, the imidazole groups provide sites for reversible CO2 capture. Upon exposure to CO2, the imidazole groups react with CO2, leading to a change in the wettability of the MOF. This change in wettability affects the emulsion stability, allowing for CO2-triggered switching between emulsification and demulsification. []

Q2: How does the reversible CO2 capture by the modified Zr-MOF contribute to the sustainability of the chemical process?

A2: The reversible CO2 capture by the C3im-modified Zr-MOF enables both the emulsification and demulsification processes to be controlled by simply alternating between a CO2 and N2 atmosphere at room temperature. [] This eliminates the need for harsh chemicals or high temperatures for emulsion separation, making the process more environmentally friendly and cost-effective. Additionally, the MOF itself can be easily recovered and reused, further contributing to the sustainability of the process. []

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